molecular formula C7H12O4 B2937954 2-(1,3-Dioxan-2-yl)propanoic acid CAS No. 2248289-28-1

2-(1,3-Dioxan-2-yl)propanoic acid

Cat. No.: B2937954
CAS No.: 2248289-28-1
M. Wt: 160.169
InChI Key: KJDKOZHYOKQJJX-UHFFFAOYSA-N
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Description

2-(1,3-Dioxan-2-yl)propanoic acid is an organic compound characterized by a dioxane ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxan-2-yl)propanoic acid typically involves the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dioxane ring structure. The process can be optimized by using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles and electrophiles . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 2-(1,3-Dioxan-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes . The dioxane ring structure can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxan-2-yl)propanoic acid is unique due to its specific combination of the dioxane ring and propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-dioxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(6(8)9)7-10-3-2-4-11-7/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDKOZHYOKQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1OCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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